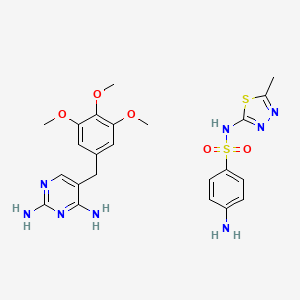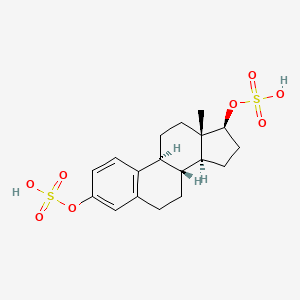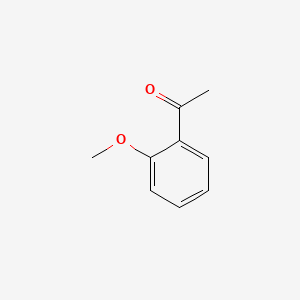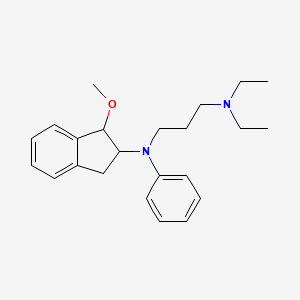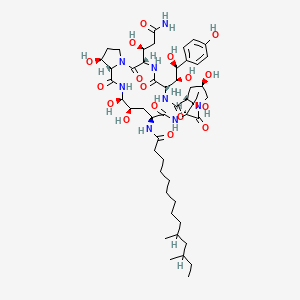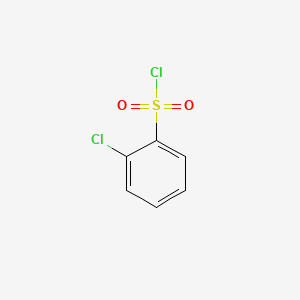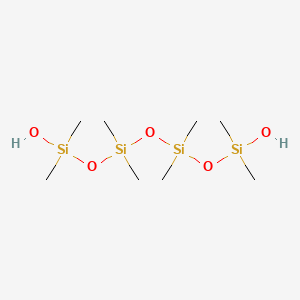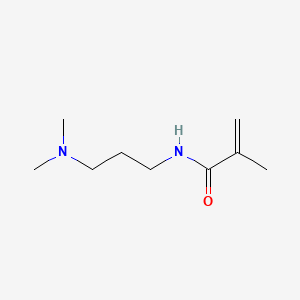
N-(3-(Dimethylamino)propyl)methacrylamide
概述
描述
N-(3-(Dimethylamino)propyl)methacrylamide is a water-soluble methacrylamide monomer. It is highly reactive and can undergo radical polymerization and cross-linking reactions. The presence of the dimethylamino group provides pH responsiveness and hydrophilicity to the resulting polymers .
生化分析
Biochemical Properties
N-(3-(Dimethylamino)propyl)methacrylamide plays a significant role in biochemical reactions, particularly in the synthesis of polymers for drug delivery systems, gene delivery, and biocompatible coatings. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can complex with nucleic acids, facilitating their intracellular delivery. The interaction with nucleic acids is primarily electrostatic, driven by the positive charge of the dimethylamino group, which binds to the negatively charged phosphate backbone of the nucleic acids .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In gene delivery applications, this compound enhances the uptake of genetic material by cells, leading to increased gene expression. It also affects cell signaling pathways by modulating the activity of specific receptors and enzymes involved in signal transduction. Additionally, this compound can alter cellular metabolism by affecting the expression of metabolic enzymes and transporters .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to nucleic acids through electrostatic interactions, facilitating their delivery into cells. It can also inhibit or activate specific enzymes, depending on the context of its use. For example, in drug delivery systems, this compound can form complexes with therapeutic agents, enhancing their stability and bioavailability. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions, such as exposure to light or extreme pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged gene expression and metabolic changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and can effectively deliver therapeutic agents or genetic material. At high doses, it can cause toxic or adverse effects, such as inflammation, tissue damage, or disruption of normal cellular functions. Threshold effects have been observed, where the benefits of this compound are maximized at specific dosage ranges, beyond which toxicity increases .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as esterases and amidases, leading to the formation of metabolites that may have different biological activities. The presence of the dimethylamino group can also affect metabolic flux, influencing the levels of specific metabolites and altering overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via endocytosis or passive diffusion, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the nucleus or endoplasmic reticulum, through interactions with targeting proteins or modifications that alter its localization. The activity and function of this compound can be affected by its subcellular localization, with different effects observed in various cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
N-(3-(Dimethylamino)propyl)methacrylamide is typically synthesized by reacting methacryloyl chloride with N,N-dimethylpropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
化学反应分析
Types of Reactions
N-(3-(Dimethylamino)propyl)methacrylamide undergoes various chemical reactions, including:
Radical Polymerization: It can polymerize in the presence of radical initiators such as azobisisobutyronitrile.
Cross-Linking Reactions: It can form cross-linked networks with other monomers, enhancing the mechanical properties of the resulting polymers.
Common Reagents and Conditions
Radical Initiators: Azobisisobutyronitrile, benzoyl peroxide.
Solvents: Dichloromethane, toluene.
Temperature: Typically around 60-70°C for polymerization reactions.
Major Products
Polymers: The primary products are polymers and copolymers with enhanced mechanical and chemical properties.
Hydrogels: Cross-linked hydrogels with pH-responsive behavior.
科学研究应用
N-(3-(Dimethylamino)propyl)methacrylamide has a wide range of applications in scientific research:
Drug Delivery Systems: Used to create pH-responsive hydrogels for controlled drug release.
Gene Delivery: Acts as a cationic monomer to develop gene delivery vectors due to its ability to complex with nucleic acids.
Biomedical Engineering: Utilized in the fabrication of biocompatible coatings and adhesives.
3D Printing: Employed in the formulation of iron oxide nanoparticle inks for printing magnetic devices and MRI contrast agents
作用机制
The mechanism of action of N-(3-(Dimethylamino)propyl)methacrylamide involves its ability to undergo radical polymerization and cross-linking reactions. The dimethylamino group provides pH responsiveness, allowing the resulting polymers to swell or shrink in response to pH changes. This property is particularly useful in drug delivery systems where the release of the drug can be controlled by the pH of the environment .
相似化合物的比较
Similar Compounds
- N-(3-Aminopropyl)methacrylamide
- 2-(Dimethylamino)ethyl methacrylate
- 2-Aminoethyl methacrylate hydrochloride
Uniqueness
N-(3-(Dimethylamino)propyl)methacrylamide is unique due to its combination of pH responsiveness and hydrophilicity, which makes it highly suitable for applications in drug delivery and gene delivery systems. Its ability to form cross-linked networks also enhances the mechanical properties of the resulting polymers, making it a versatile monomer for various industrial applications .
属性
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(2)9(12)10-6-5-7-11(3)4/h1,5-7H2,2-4H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFCSMCGLZFNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64080-86-0 | |
| Record name | Poly[N-[3-(dimethylamino)propyl]methacrylamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64080-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7040154 | |
| Record name | N-(3-Dimethylaminopropyl)methacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5205-93-6, 67296-21-3 | |
| Record name | N-[3-(Dimethylamino)propyl]methacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5205-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-(Dimethylamino)propyl)methacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((Dimethylamino)propyl)methacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067296213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(3-Dimethylaminopropyl)methacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(dimethylamino)propyl]methacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(3-(DIMETHYLAMINO)PROPYL)METHACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63OBQ7BZDS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details























Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of DMAPMA?
A1: DMAPMA is represented by the molecular formula C9H18N2O and has a molecular weight of 170.25 g/mol.
Q2: How is DMAPMA typically characterized using spectroscopic techniques?
A2: Researchers commonly employ Fourier Transform Infrared Spectroscopy (FTIR) and Proton Nuclear Magnetic Resonance Spectroscopy (1H NMR) to confirm the chemical structure of DMAPMA and its copolymers. FTIR helps identify characteristic functional groups, while 1H NMR provides insights into the proton environments within the molecule. [, , , ]
Q3: How does DMAPMA influence the properties of hydrogels?
A3: DMAPMA plays a crucial role in tuning the properties of hydrogels. It contributes to pH-responsive swelling behavior, particularly exhibiting higher swelling ratios in simulated intestinal fluid (SIF) compared to simulated gastric fluid. [, ] It also contributes to the formation of macroporous structures within hydrogels, potentially beneficial for drug delivery applications. [, ] The quaternary ammonium groups on DMAPMA units can interact with bacterial membranes, imbuing hydrogels with antimicrobial properties. [, ] Additionally, DMAPMA-containing copolymers can respond to CO2, undergoing transitions between sol and gel states, which has implications for sealant applications. []
Q4: How do different polymerization techniques influence DMAPMA-based materials?
A4: The choice of polymerization technique significantly impacts the properties of DMAPMA-based materials. Free radical polymerization of DMAPMA in the presence of cetyltrimethylammonium bromide (CTAB) as a lyotropic liquid crystal template can improve the mechanical properties of the resulting hydrogels. [] RAFT polymerization offers control over molecular weight and architecture, enabling the synthesis of well-defined DMAPMA-based (co)polymers with desirable properties for various applications, including siRNA delivery and surface modification. [, , , , , ]
Q5: What is the impact of incorporating hydrophobic monomers with DMAPMA in hydrogels?
A5: Incorporating hydrophobic monomers like lauryl acrylate (LA) with DMAPMA during hydrogel synthesis introduces hydrophobic interactions within the polymer network. This influences the swelling behavior, particularly in the presence of surfactants like SDS and DTAB. Increasing LA content generally leads to decreased swelling in SDS solutions and increased swelling in DTAB solutions with rising temperature. []
Q6: How does the composition of DMAPMA-based hydrogels influence drug release?
A6: The ratio of DMAPMA to other monomers in hydrogels significantly impacts drug release profiles. For instance, increasing DMAPMA content in poly(hydroxyethyl methacrylate)-based co-polymeric hydrogels led to increased salbutamol sulphate release. [] In poly(AAc-co-DMAPMA) hydrogels, specific compositions led to prolonged zero-order release of BSA, highlighting their potential for controlled drug delivery applications. []
Q7: What makes DMAPMA a suitable component for developing pH-sensitive drug delivery systems?
A7: DMAPMA's tertiary amine group renders it sensitive to pH changes. This characteristic makes it suitable for pH-responsive drug delivery systems, particularly for targeting drug release in specific environments like the gastrointestinal tract where pH varies considerably. [, ]
Q8: Can DMAPMA be used for targeted drug delivery?
A8: While the provided research primarily focuses on pH-responsive drug delivery using DMAPMA, its incorporation into nanogels with nanoinjection capabilities shows promise for targeted delivery, particularly for hydrophobic antimicrobial agents like Triclosan. [, ]
Q9: How does DMAPMA contribute to the development of antimicrobial materials?
A9: DMAPMA plays a vital role in creating antimicrobial materials. Its quaternary ammonium groups can interact with bacterial membranes, leading to membrane disruption and bacterial death. When incorporated into hydrogels or nanogels, DMAPMA can impart these antimicrobial properties to the material. [, , ]
Q10: How does DMAPMA contribute to the self-healing properties of hydrogels?
A10: When quaternized DMAPMA copolymers are cross-linked with agents like dithiodipropionic acid dihydrazide, the resulting hydrogels exhibit self-healing properties due to the dynamic nature of acylhydrazone bonds and disulfide linkages formed within the network. These hydrogels show promise in wound healing applications. []
Q11: How do DMAPMA-based polymers interact with siRNA?
A11: DMAPMA-based block copolymers, particularly those incorporating hydrophilic HPMA blocks, can form stable complexes with siRNA. This complexation offers protection against enzymatic degradation and facilitates siRNA delivery to cells, highlighting their potential for gene therapy applications. [, ]
Q12: What is the role of DMAPMA in the fabrication of nanocomposite materials?
A12: DMAPMA, when used in combination with clay under supercritical CO2 conditions, enables the creation of fast-swelling amphoteric nanocomposite hydrogels. These hydrogels exhibit potential applications in various fields due to their unique properties. [] DMAPMA is also used in the synthesis of nanocomposite hydrogels with nano SiO2 particles, enhancing the swelling properties of the resulting materials. []
Q13: How does DMAPMA influence the surface properties of materials?
A13: DMAPMA can be used to functionalize surfaces, modifying their properties. For instance, it can be grafted onto cellulose nanocrystals, introducing CO2 responsiveness and influencing their dispersion behavior. [] DMAPMA-containing block copolymers can also be utilized to create cationic latex particles, which readily adsorb onto anionic surfaces like silica and cellulose nanofibrils. []
Q14: How do DMAPMA-containing polymers interact with bacteria?
A14: Cationic DMAPMA-based polymers can interact with negatively charged bacterial surfaces, leading to bacterial aggregation or clustering. The nature of these interactions and their impact on bacterial viability and behavior depend on factors like polymer composition, charge density, and environmental conditions. [, , ]
Q15: Can DMAPMA-containing polymers interfere with bacterial quorum sensing?
A15: Yes, certain DMAPMA-containing polymers have demonstrated the ability to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system used by bacteria to regulate gene expression in a cell-density dependent manner. [, ] Specifically, polymers incorporating catechol moieties along with DMAPMA showed the ability to modulate QS responses in Vibrio harveyi. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
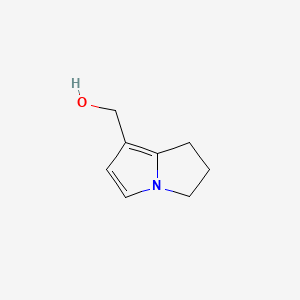
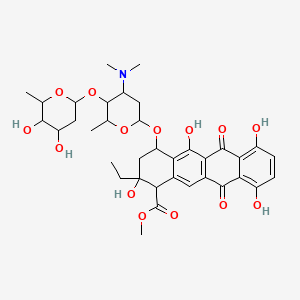
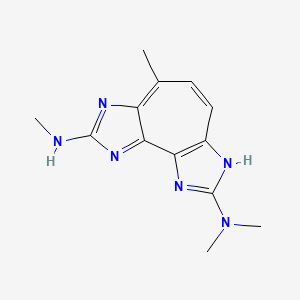
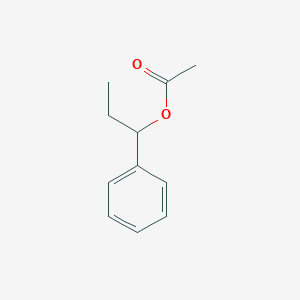
![N-(1-adamantylmethyl)-2-[[2-(1-adamantylmethylamino)-2-imino-ethyl]disulfanyl]acetamidine](/img/structure/B1218419.png)
